molecular formula C13H9BrN2 B1613408 3-Bromo-8-phenylimidazo[1,2-a]pyridine CAS No. 104271-47-8

3-Bromo-8-phenylimidazo[1,2-a]pyridine

Cat. No.: B1613408
CAS No.: 104271-47-8
M. Wt: 273.13 g/mol
InChI Key: XVPKEQJATSNVSE-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Chemical Research

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic compound that has garnered significant attention in the field of chemical research. nih.govresearchgate.net This structure consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, creating a bicyclic 5-6 heterocyclic system with a nitrogen atom at the bridgehead. nih.govnih.govbio-conferences.org Recognized as a "privileged scaffold" in medicinal chemistry, its unique chemical structure and the potential for extensive functionalization make it a valuable tool for chemists. nih.govbenthamdirect.comrsc.org The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications, which can lead to the development of novel therapeutic agents. nih.govnih.gov Researchers are continually developing derivatives of this scaffold due to its intriguing chemical properties and diverse biological activities. nih.govresearchgate.neteco-vector.com Its importance extends to various applications, including medicines, organometallics, and natural products. nih.govresearchgate.neteco-vector.com The direct functionalization of this scaffold is considered an efficient strategy for creating a library of derivatives for biological screening. rsc.org

Foundational Role of Imidazo[1,2-a]pyridines in Heterocyclic Chemistry and Biomedical Exploration

Imidazo[1,2-a]pyridines are a cornerstone in the field of heterocyclic chemistry due to their wide-ranging applications and versatile synthesis routes. bio-conferences.org These nitrogen-containing fused heterocycles are fundamental structures in numerous pharmaceuticals and are pivotal in the development of new synthetic methodologies. bio-conferences.orgnih.gov Their structural similarity to biologically significant compounds like purines enhances their importance in biochemical and medicinal research. bio-conferences.org

In biomedical exploration, the imidazo[1,2-a]pyridine scaffold is the basis for several commercially available drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers). nih.govresearchgate.netrsc.org The ability of the imidazo[1,2-a]azine system to cross the blood-brain barrier has made its derivatives attractive for targeting the central nervous system. researchgate.net The ongoing research into this class of compounds focuses on discovering novel agents by modifying the core structure to enhance potency and selectivity for various biological targets. rsc.orgnih.gov This has led to the identification of lead compounds for a variety of therapeutic areas, validating the imidazo[1,2-a]pyridine as a crucial scaffold for drug discovery. researchgate.netrsc.org

Broad Spectrum of Investigated Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a vast array of pharmacological activities. nih.govresearchgate.netnih.gov This broad spectrum of potential therapeutic applications makes it one of the most significant structural skeletons in pharmaceutical research. nih.govresearchgate.neteco-vector.com

Investigated Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological Activity Research Findings Citations
Antifungal Derivatives have shown activity against various fungal strains, including Candida albicans and Microsporum canis. bio-conferences.orgscirp.orgresearchgate.net The mechanism for some is believed to involve the inhibition of ergosterol (B1671047) synthesis. researchgate.net bio-conferences.orgscirp.orgresearchgate.netresearchgate.net
Antiviral Certain derivatives have demonstrated potent activity against viruses such as human cytomegalovirus (CMV), varicella-zoster virus (VZV), and HIV. nih.govnih.govthieme-connect.com nih.govnih.govthieme-connect.com
Anticancer A significant area of research involves the anticancer properties of these compounds, with derivatives showing inhibitory effects on various cancer cell lines, including breast and ovarian cancer. nih.govrsc.orgnih.govnih.govnih.gov They can act as inhibitors of key signaling pathways like PI3K/mTOR. nih.govacs.org nih.govrsc.orgnih.govnih.govnih.govacs.org
Antibacterial The antibacterial potential of imidazo[1,2-a]pyridines has been evaluated against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govjst.go.jpderpharmachemica.combohrium.comresearchgate.net nih.govjst.go.jpderpharmachemica.combohrium.comresearchgate.net
Anti-inflammatory Many derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.netnih.gov They have been shown to reduce the production of inflammatory mediators like PGE2. researchgate.net nih.govresearchgate.netnih.gov
Antituberculosis There is substantial research into imidazo[1,2-a]pyridines as agents against Mycobacterium tuberculosis. nih.govrsc.org Some compounds have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.govbenthamdirect.comrsc.orgacs.orgnih.gov nih.govbenthamdirect.comrsc.orgacs.orgnih.gov

| Antiepileptic | The scaffold is also investigated for its anticonvulsant and antiepileptic properties. nih.govresearchgate.netresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netresearchgate.net |

The extensive research documented across these areas underscores the therapeutic potential of the imidazo[1,2-a]pyridine chemical class. nih.govresearchgate.netnih.gov The ability to modify the core structure allows medicinal chemists to fine-tune the pharmacological profile, paving the way for the development of new and effective therapeutic agents. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104271-47-8

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

3-bromo-8-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9BrN2/c14-12-9-15-13-11(7-4-8-16(12)13)10-5-2-1-3-6-10/h1-9H

InChI Key

XVPKEQJATSNVSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 8 Phenylimidazo 1,2 a Pyridine and Its Analogs

Direct Synthetic Routes to 3-Bromo-8-phenylimidazo[1,2-a]pyridine

Direct synthetic routes to this compound involve the introduction of the bromo and phenyl groups in the final stages of the synthesis, either through halogenation of the pre-formed 8-phenylimidazo[1,2-a]pyridine (B8790096) core or by cyclizing a precursor already containing the 8-phenyl substituent.

Halogenation Strategies at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is susceptible to electrophilic substitution. Halogenation, particularly bromination, at this position is a common strategy to introduce a bromine atom.

Recent advancements have focused on developing regioselective and environmentally benign halogenation methods. A transition-metal-free approach utilizes sodium chlorite (B76162) or bromite (B1237846) as the halogen source, providing an efficient route to 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. rsc.org These halogenated products can then undergo further modifications, such as Suzuki-Miyaura reactions, to introduce additional diversity. rsc.org Another method involves the use of copper(II) bromide in dimethyl sulfoxide (B87167) (DMSO) for a time-controlled bromination of imidazopyridines. researchgate.net This system allows for selective bromination at the C3 position. researchgate.net Furthermore, an electrochemical approach has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones in an undivided cell, avoiding the need for external oxidants. researchgate.net

For the specific synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridines, a copper-mediated regioselective halogenation has been reported. researchgate.net This reaction proceeds in the presence of oxygen and provides high yields of the C-3 halogenated products. researchgate.net

Cyclization Reactions with Bromo-substituted Precursors at C8

An alternative strategy involves the cyclization of a pyridine (B92270) precursor that is already substituted with a bromine atom at the position that will become C8 in the final imidazo[1,2-a]pyridine ring. The synthesis of 3-bromopyridine (B30812) itself can be achieved by reacting pyridine with bromine in the presence of sulfuric acid. google.com

The general synthesis of the imidazo[1,2-a]pyridine ring often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. researchgate.netroyalsocietypublishing.org In the context of synthesizing 8-substituted analogs, a 3-substituted-2-aminopyridine would be the starting material. Therefore, to synthesize an 8-bromo-imidazo[1,2-a]pyridine derivative, one would start with a 3-bromo-2-aminopyridine.

General Synthetic Strategies for Imidazo[1,2-a]pyridine Systems Applicable to Bromination

A variety of synthetic methods have been developed for the construction of the core imidazo[1,2-a]pyridine ring system. These methods can be adapted to produce precursors suitable for subsequent bromination or to incorporate bromine-containing starting materials.

Condensation Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds

The most classical and widely used method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. researchgate.netroyalsocietypublishing.org This reaction is versatile and can accommodate a wide range of substituents on both the pyridine and carbonyl components.

A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the DBU-catalyzed reaction of 2-aminopyridines with phenacyl bromides in aqueous ethanol (B145695) at room temperature. royalsocietypublishing.org This method offers good yields and a broad substrate scope. royalsocietypublishing.org Another approach utilizes α-diazoketones reacting with 2-aminopyridines in the presence of a copper(II) triflate or Rh2(OAc)4 catalyst to produce 2-substituted imidazo[1,2-a]pyridines with high selectivity. researchgate.net

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Core Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bio-conferences.orgmdpi.comresearchgate.netacs.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.comresearchgate.net This reaction can be catalyzed by Lewis acids like scandium triflate or greener alternatives such as heteropolyacids. bio-conferences.orgresearchgate.net Other three-component reactions include the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

Interactive Table: Examples of Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis
ReactantsCatalystProduct TypeReference
2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, Aldehyde, IsonitrileScandium triflate3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, Aldehyde, Terminal AlkyneCopperImidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridines, Benzaldehydes, 2,4-Imidazoline, 5-trionesNone (solvent-free)3-Amino-2-arylimidazo[1,2-a]pyridines bio-conferences.org
2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanideAmmonium chlorideAzide-functionalized Imidazo[1,2-a]pyridines mdpi.com

Oxidative Coupling and Cyclization Approaches

Oxidative coupling and cyclization reactions represent another modern approach to the synthesis of imidazo[1,2-a]pyridines. rsc.orgsemanticscholar.org These methods often involve the formation of C-N bonds through an oxidative process.

A silver-mediated C-H/N-H oxidative cross-coupling/cyclization between 2-aminopyridines and terminal alkynes provides a direct route to imidazo[1,2-a]pyridines. researchgate.net Copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines is another efficient method that tolerates a wide range of functional groups. organic-chemistry.org Additionally, iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the oxidant has been developed for the synthesis of 3-nitroimidazo-[1,2-a]pyridines. nih.govacs.org Iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes has also been reported. rsc.orgrsc.org

Interactive Table: Examples of Oxidative Coupling and Cyclization Reactions
ReactantsCatalyst/MediatorOxidantProduct TypeReference
2-Aminopyridines, Terminal AlkynesSilverNot specifiedImidazo[1,2-a]pyridines researchgate.net
Ketoxime Acetates, PyridinesCopper(I)AerobicImidazo[1,2-a]pyridines organic-chemistry.org
Nitroalkenes, 2-AminopyridinesIodineHydrogen Peroxide3-Nitroimidazo[1,2-a]pyridines nih.govacs.org
2-Arylimidazo[1,2-a]pyridines, Aryl AldehydesFeBr3Air3-Aroylimidazo[1,2-a]pyridines rsc.orgrsc.org

Transition Metal-Catalyzed Synthetic Routes (e.g., Copper-Mediated, Palladium-Catalyzed)

Transition metal catalysis remains a cornerstone for the construction of the imidazo[1,2-a]pyridine core, offering high efficiency and broad substrate scope. Copper and palladium are the most extensively used metals for this purpose. nih.govresearchgate.net

A direct and efficient method for synthesizing 3-bromo-imidazo[1,2-a]pyridines involves a copper-mediated aerobic oxidative coupling. This one-pot reaction utilizes pyridines and enamides, tolerating a wide array of functional groups under mild conditions to produce the desired brominated heterocycles. acs.orgnih.gov Copper catalysts, such as copper(I) iodide (CuI), are also pivotal in three-component reactions. For instance, the combination of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by CuI with a co-catalyst like NaHSO₄•SiO₂, provides a domino reaction pathway to imidazo[1,2-a]pyridines. nih.govbio-conferences.org The efficiency of these copper-catalyzed systems can be enhanced through the use of specific ligands; the CuI–bipyridine combination has been shown to be an effective system for such transformations. nih.gov

Palladium-catalyzed reactions also provide powerful tools for synthesizing complex imidazo[1,2-a]pyridine derivatives. Ligand-free palladium catalysis has been successfully employed in the reaction between phenyl-substituted imidazo[1,2-a]pyridines and 4-bromo-2,2-dialkyl-substituted 2H-chromenes. nih.gov This method, often accelerated by microwave irradiation, results in good to excellent yields of C-3 functionalized products in significantly shorter reaction times. nih.gov Furthermore, palladium catalysts are instrumental in aminocarbonylation reactions, allowing for the introduction of carboxamide groups at various positions on the imidazo[1,2-a]pyridine ring, starting from the corresponding iodo-derivatives. mdpi.com

Gold catalysts have also emerged as a mild and atom-economical alternative. The reaction of 2-aminopyridine N-oxides with alkynes, catalyzed by PicAuCl₂, proceeds under gentle conditions to yield a variety of imidazo[1,2-a]pyridines. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Analogs

Catalyst System Reactants Product Type Key Features Source(s)
Cu(II) / O₂ Pyridines, Enamides 3-Bromo-imidazo[1,2-a]pyridines One-pot, aerobic oxidation, mild conditions acs.org, nih.gov
Pd(OAc)₂ Phenylimidazo[1,2-a]pyridines, Bromo-chromenes 3-(Chromen-4-yl)-2-phenylimidazo[1,2-a]pyridines Ligand-free, microwave-assisted, short reaction time nih.gov
CuI / NaHSO₄•SiO₂ 2-Aminopyridines, Aldehydes, Alkynes Polysubstituted imidazo[1,2-a]pyridines Three-component domino reaction nih.gov, bio-conferences.org
PicAuCl₂ / Acid 2-Aminopyridine N-oxides, Alkynes Imidazo[1,2-a]pyridines Mild conditions, atom-economical redox process nih.gov
FeBr₃ 2-Arylimidazo[1,2-a]pyridines, Aldehydes 3-Aroylimidazo[1,2-a]pyridines Aerobic oxidative cross-dehydrogenative coupling rsc.org, nih.gov

Metal-Free and Organocatalytic Methodologies

In line with the principles of green chemistry, metal-free and organocatalytic approaches have gained prominence. These methods avoid residual metal contamination in the final products and often employ more environmentally benign reagents.

A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums. This reaction proceeds rapidly under ambient, aqueous conditions, providing imidazo[1,2-a]pyridines in quantitative yields on a gram scale, demonstrating significant improvements in green metrics like the space-time-yield. rsc.org Another simple and efficient catalyst-free protocol is the reaction between 2-aminopyridines and α-bromo/chloroketones, which can proceed at a modest temperature of 60°C without any catalyst or solvent. bio-conferences.org

The synthesis of 3-arylimidazo[1,2-a]pyridines can be achieved through a catalyst-free cascade process involving 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.orgscilit.com This method is cost-effective and avoids the complexities of catalyst removal. organic-chemistry.org Similarly, a transition-metal-free, one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed that proceeds at room temperature via an iodo-hemiaminal intermediate formed from 2-aminopyridine, a 2-phenylacetaldehyde, and N-iodosuccinimide. acs.org

Organocatalysis provides another avenue for metal-free synthesis. The combination of flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond formation to produce the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org Molecular iodine has also been used as an environmentally benign catalyst for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonication. acs.org

Electrochemical Synthesis and Mechanochemical Approaches

Electrochemical and mechanochemical methods are emerging as powerful, energy-efficient, and sustainable alternatives to traditional synthesis. organic-chemistry.org These techniques often operate under mild conditions without the need for bulk heating or stoichiometric chemical oxidants.

The electrosynthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through a domino condensation/bromination sequence in a simple undivided electrochemical cell. researchgate.net This method avoids external oxidants and is readily scalable. researchgate.net More broadly, the electrochemical cyclization of ketones with 2-aminopyridines, using a catalytic amount of hydriodic acid as a redox mediator in ethanol, offers an environmentally benign route to the imidazo[1,2-a]pyridine core. rsc.org These electrosyntheses often use electrons as a traceless reagent, enhancing their green profile. acs.org

Mechanochemical strategies, which involve grinding solid reactants together, offer a solvent-free alternative for the synthesis of imidazo[1,2-a]pyridine derivatives. Both electrochemical and mechanochemical approaches have been successfully applied to the synthesis of 3-nitro-2-aryl-immidazo[1,2-a]pyridines, providing practical and straightforward routes that avoid external heating and transition metal catalysts. organic-chemistry.orgacs.org

Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly desirable for their atom and step economy. rsc.org The synthesis of the imidazo[1,2-a]pyridine scaffold is well-suited to such strategies.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aminoazine, an aldehyde, and an isonitrile. researchgate.net This reaction can be combined in a tandem fashion with other reactions, such as the Ugi multicomponent reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.govnih.gov

Catalyst-free cascade reactions have also been developed, such as the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.orgscilit.com The proposed mechanism involves an initial isomerization followed by an intramolecular nucleophilic addition to form the heterocyclic ring system. organic-chemistry.org Another cascade approach involves the reaction of Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes with 2-aminopyridines, which proceeds through a double aza-Michael addition sequence. bio-conferences.org These reactions are often highly regioselective and produce excellent yields under mild conditions. researchgate.net

Reaction Conditions and Optimization in Imidazo[1,2-a]pyridine Synthesis

Optimizing reaction conditions is critical for maximizing yield, selectivity, and sustainability. Key parameters include the choice of solvent, catalyst system, and additives.

Solvent Effects and Green Chemistry Considerations

Water has been successfully used as a solvent for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org An efficient, metal-free synthesis proceeds rapidly in water at room temperature, highlighting a significant advancement in green synthesis. rsc.org Aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), can also serve as "nanoreactors" to facilitate reactions like the copper-catalyzed A³-coupling for imidazo[1,2-a]pyridine synthesis. acs.org Other green solvents, such as the bio-based solvent eucalyptol, have been shown to be effective media for multicomponent reactions like the GBB reaction. researchgate.net

Solvent-free conditions represent an ideal scenario in green chemistry. Several methods have been developed to achieve this, including mechanochemical grinding and reactions conducted at elevated temperatures without a solvent. bio-conferences.orgrsc.org A one-pot, three-component reaction using triethylamine (B128534) (Et₃N) as a catalyst proceeds efficiently under solvent-free conditions to give highly substituted imidazo[1,2-a]pyridines. rsc.org

Table 2: Green Solvents and Conditions in Imidazo[1,2-a]pyridine Synthesis

Solvent/Condition Reaction Type Catalyst/Promoter Key Advantage Source(s)
Water Cycloisomerization NaOH Ambient temperature, rapid, metal-free rsc.org
Aqueous Micellar (SDS) Domino A³-Coupling Cu(II)–Ascorbate (B8700270) Use of water as bulk solvent, "nanoreactor" effect acs.org
Eucalyptol Groebke–Blackburn–Bienaymé Acid (e.g., HClO₄) Bio-based, sustainable solvent researchgate.net
Solvent-Free Three-Component Reaction Et₃N High regioselectivity, no solvent waste rsc.org
PEG-400 / Water Cyclocondensation None (Microwave) Environmentally benign, recyclable medium researchgate.net

Catalyst Systems and Co-catalyst Design

The design and selection of the catalyst and any co-catalysts are crucial for controlling the reaction pathway and efficiency. This is particularly evident in transition metal-catalyzed syntheses.

In copper-catalyzed systems, the choice of ligand and additives is critical. While some reactions proceed with a simple copper salt like CuI, the addition of a ligand such as bipyridine can significantly improve performance. nih.gov Co-catalysts are also employed to enhance reactivity; for example, the CuI-catalyzed three-component synthesis of imidazo[1,2-a]pyridines is effectively promoted by the solid acid co-catalyst NaHSO₄•SiO₂. nih.gov A well-designed co-catalyst system is the Cu(II)/sodium ascorbate combination, where ascorbate acts as an in situ reducing agent to generate the catalytically active Cu(I) species from a more stable Cu(II) precursor, facilitating the reaction in aqueous media. acs.org

For multicomponent reactions like the Groebke–Blackburn–Bienaymé synthesis, acid catalysis is typically required to activate the aldehyde component. Studies have shown that while various Brønsted and Lewis acids can be used, perchloric acid (HClO₄) often provides the best results, significantly accelerating the reaction rate compared to uncatalyzed versions. researchgate.net

The reaction atmosphere can also act as a crucial component of the catalyst system. In the FeBr₃-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aldehydes, the presence or absence of oxygen completely changes the product outcome. rsc.orgnih.gov Under an air atmosphere, O₂ acts as the terminal oxidant, leading to the formation of 3-aroylimidazo[1,2-a]pyridines. rsc.org In contrast, when the reaction is conducted under an inert argon atmosphere, a different pathway is favored, yielding 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.gov This demonstrates how the catalyst system can be finely tuned to achieve chemoselectivity.

Temperature, Time, and Energy Input Modalities (e.g., Microwave, Ultrasound)

The synthesis of this compound and its analogs is significantly influenced by reaction parameters such as temperature, duration, and the method of energy input. Methodologies range from conventional heating under reflux to modern energy-saving techniques like microwave (MW) and ultrasound (US) irradiation, which often lead to dramatically reduced reaction times and improved yields. derpharmachemica.comnih.gov

Conventional heating methods typically involve reacting the precursors, such as a substituted 2-aminopyridine and an α-haloketone, in a suitable solvent at temperatures ranging from ambient to reflux. For instance, the synthesis of an 8-bromo-substituted analog was achieved by heating the reactants in ethanol at 80°C for 3 hours. ijres.org Other conventional approaches have utilized temperatures as high as 130-140°C for 7-8 hours for bromination steps on the pyridine precursor. google.com While effective, these methods can be time-consuming. derpharmachemica.com

Microwave-assisted synthesis has emerged as a highly efficient alternative. This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, often leading to a significant acceleration of the reaction rate. derpharmachemica.combio-conferences.org For example, in the synthesis of imidazo[1,2-a]pyridine derivatives, microwave irradiation at 100°C in the presence of an ionic liquid catalyst yielded the desired product in as little as 30 seconds, whereas conventional heating required 3 hours to achieve a lower yield. derpharmachemica.com Other microwave-assisted procedures for related analogs have been conducted at temperatures between 130°C and 180°C, with reaction times ranging from 5 to 20 minutes. nih.gov

Ultrasound irradiation provides another non-conventional energy source that promotes the synthesis through acoustic cavitation. This phenomenon generates localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating the reaction. arkat-usa.org A simple and rapid method for synthesizing imidazo[1,2-a]pyridines has been developed using ultrasonic irradiation (20 kHz, 60% amplitude), which affords products in good to excellent yields within 15-30 minutes. arkat-usa.org Comparative studies on related heterocyclic syntheses have shown that ultrasound can decrease reaction times from several hours under conventional heating to mere minutes, with a corresponding increase in yields. nih.gov For example, the ultrasound-assisted iodination of an 8-bromo-2-phenylimidazo[1,2-a]pyridine (B13681489) was successfully performed, demonstrating the applicability of this technique for the halogenation step. acs.org

The table below summarizes a comparative study of different energy modalities for the synthesis of imidazo[1,2-a]pyridine derivatives, highlighting the advantages of microwave and ultrasound technologies.

Energy ModalityTemperatureTimeTypical YieldReference
Conventional Heating80°C3 hours54% ijres.org
Conventional HeatingReflux3 hours78% derpharmachemica.com
Microwave (MW)100°C30 seconds98% derpharmachemica.com
Microwave (MW)150°C10 minutesNot specified nih.gov
Ultrasound (US)~70°C5 minutesModerate to Excellent nih.gov
Ultrasound (US)Not specified15 minutes94% arkat-usa.org

Mechanistic Investigations of this compound Formation Pathways

The formation of the this compound scaffold can proceed through several mechanistic pathways, primarily depending on the choice of starting materials and reaction conditions. The most common route is a condensation reaction, often referred to as the Tschitschibabin synthesis, followed by a bromination step, or a domino reaction combining both transformations. bio-conferences.org

A primary pathway involves the reaction of a pre-functionalized aminopyridine, such as 3-bromo-2-aminopyridine, with an α-haloketone. The mechanism commences with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring on the electrophilic carbon of the α-haloketone. acs.org This initial SN2 reaction forms a pyridinium (B92312) salt intermediate. Subsequently, an intramolecular condensation occurs where the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized hydroxyl intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net An alternative, though less commonly cited mechanism, suggests an initial attack of the exocyclic amine on the halo-ketone. acs.org

Another significant pathway involves the initial synthesis of the 8-phenylimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. researchgate.net Reagents such as N-Bromosuccinimide (NBS) or tetrabromomethane (CBr₄) can be used as bromine sources. researchgate.netresearchgate.net The mechanism proceeds via the attack of the C3 carbon on the electrophilic bromine species, forming a sigma complex (or Wheland intermediate), which then loses a proton to restore aromaticity and yield the 3-bromo product.

More advanced, one-pot methodologies have been developed that proceed through a domino condensation/bromination sequence. researchgate.net In these reactions, a 2-aminopyridine, a ketone, and a bromine source are reacted together. A plausible mechanism involves the initial in-situ formation of an α-bromo ketone from the reaction between the ketone and the bromine source. researchgate.net This is immediately followed by the Tschitschibabin-type condensation with the 2-aminopyridine as described above. Electrochemical methods can also facilitate this domino sequence without the need for an external chemical oxidant. researchgate.net

Chemical Reactivity and Functional Group Transformations of 3 Bromo 8 Phenylimidazo 1,2 a Pyridine

Nucleophilic Substitution Reactions at Halogenated Positions

The C3 position of the imidazo[1,2-a]pyridine (B132010) ring, while highly susceptible to electrophilic attack, can also undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. In the case of 2-cyano-3-nitroimidazo[1,2-a]pyridine, it has been demonstrated that the 3-nitro group can be displaced by sulfur nucleophiles, while the 2-cyano group is substituted by nitrogen and oxygen nucleophiles. researchgate.net This suggests that the C3 position is reactive towards nucleophiles. The synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved through the nucleophilic substitution of a halide by an amine, a key step being the displacement of the halogen by the pyridine (B92270) nitrogen of a 2-aminopyridine (B139424) derivative. bio-conferences.org For related halogenated imidazopyrazine structures, the bromine atom can be substituted by nucleophiles such as sodium methoxide.

While direct examples on 3-Bromo-8-phenylimidazo[1,2-a]pyridine are not extensively detailed in the reviewed literature, the reactivity of analogous systems implies that the 3-bromo substituent can be displaced by various nucleophiles under appropriate conditions, providing a pathway to C-N, C-O, and C-S bonds, complementing the more common cross-coupling methods.

Oxidation and Reduction Chemistry of the Imidazo[1,2-a]pyridine Core and Substituents

The imidazo[1,2-a]pyridine scaffold can undergo both oxidation and reduction, leading to diverse derivatives. The core is susceptible to oxidative functionalization, often catalyzed by transition metals. For instance, iron-catalyzed aerobic oxidative cross-dehydrogenative coupling with aldehydes allows for the synthesis of 3-aroylimidazo[1,2-a]pyridines, where molecular oxygen acts as the terminal oxidant. rsc.org Similarly, copper-catalyzed aerobic oxidative methods have been developed for the synthesis of the core itself from 2-aminopyridines and ketones. organic-chemistry.org

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is significant as it can alter the electronic properties of the ring system, which has been utilized in the synthesis of imidazo[1,2-a]pyridines using 2-aminopyridine N-oxide as a reactant. nih.gov For substituted derivatives like 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid, oxidation using reagents such as potassium permanganate (B83412) (KMnO₄) has been reported to introduce further modifications.

Reduction reactions are also synthetically useful. The reduction of a nitro group at the C3 position to a primary amine is a key step in the synthesis of more complex derivatives, including fused triazine systems. researchgate.netnih.gov This transformation is typically achieved using standard reducing agents, highlighting the chemical tolerance of the imidazo[1,2-a]pyridine core under reductive conditions.

Cross-Coupling Reactions for Further Derivatization (e.g., C-C, C-N)

The 3-bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is highly effective for the arylation, vinylation, or alkylation at the C3 position. It involves the coupling of the bromo-substrate with an organoboron reagent, such as a boronic acid or ester. Studies on analogous 3-iodoimidazo[1,2-a]pyridines show that the reaction proceeds efficiently with palladium catalysts like Pd(PPh₃)₄ in the presence of an inorganic base (e.g., Na₂CO₃, Ba(OH)₂, or NaOH) and a solvent like DME or THF. researchgate.net The reactivity is influenced by the nature of the substituents on the core. researchgate.net The successful transformation of 3-haloimidazo[1,2-a]pyridines into 3-aryl derivatives via Suzuki coupling has been demonstrated as a key synthetic application following halogenation. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Related Heterocycles

Sonogashira Coupling (C-C Bond Formation) The Sonogashira reaction enables the introduction of alkyne moieties through the coupling of the aryl bromide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is valuable for creating conjugated enyne and arylalkyne structures. libretexts.org Copper-free conditions have also been developed. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, which allows for selective reactions in polyhalogenated compounds. wikipedia.org

Buchwald-Hartwig Amination (C-N Bond Formation) This reaction provides a direct route to synthesize aryl amines from aryl halides. wikipedia.org The process uses a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands (like P(t-Bu)₃ or XPhos) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu). wikipedia.orgnumberanalytics.com The reaction is versatile, tolerating a wide range of primary and secondary amines as coupling partners. numberanalytics.com This method has largely replaced older, harsher techniques for C-N bond formation. wikipedia.org

Table 2: Examples of Buchwald-Hartwig Amination Conditions

Electrophilic Aromatic Substitution on Phenyl and Pyridine Rings

Electrophilic substitution on the imidazo[1,2-a]pyridine scaffold is highly regioselective. The most electron-rich and nucleophilic position is C3 on the imidazole (B134444) ring. stackexchange.comechemi.com In this compound, this position is blocked. When the C3 position is substituted, electrophilic attack occurs preferentially on the pyridine ring, despite it being deactivated compared to benzene. Studies on 3-methylimidazo[1,2-a]pyridine (B1610896) showed that bromination with N-bromosuccinimide (NBS) leads to substitution at the C5 position. This suggests that electrophiles will attack the pyridine portion of the core rather than the already substituted phenyl ring.

The pyridine ring is generally resistant to Friedel-Crafts alkylations and acylations because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org However, reactions like nitration and halogenation can proceed under specific conditions.

The 8-phenyl substituent can also undergo electrophilic aromatic substitution. As an appendage to the heterocyclic system, its reactivity will be governed by standard principles, with the imidazo[1,2-a]pyridine group acting as a substituent on the phenyl ring. The substitution pattern (ortho, meta, para) on the phenyl ring would depend on the electronic influence exerted by the heterocyclic core.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the C-Br bond, the imidazo[1,2-a]pyridine core, and the phenyl ring—makes chemo- and regioselectivity critical considerations in its functionalization.

Regioselectivity: As discussed, electrophilic substitution on the unsubstituted imidazo[1,2-a]pyridine core overwhelmingly favors the C3 position. stackexchange.comechemi.com With this site blocked by bromine, the next most likely position for electrophilic attack is C5 on the pyridine ring. This demonstrates clear regioselectivity governed by the electronic nature of the fused heterocyclic system. In cross-coupling reactions, the reaction is highly regioselective for the C3-Br bond, as the carbon-halogen bond is the primary site for oxidative addition by the palladium catalyst, leaving the C-H bonds on the rings untouched under typical coupling conditions.

Chemoselectivity: Chemoselectivity is evident in the choice of reaction type. For example, by selecting the appropriate catalyst system and coupling partner, one can selectively form a C-C bond (via Suzuki or Sonogashira) or a C-N bond (via Buchwald-Hartwig amination) at the C3 position. The conditions for these reactions are generally orthogonal to those required for electrophilic substitution on the ring system.

Furthermore, chemoselectivity can be observed under different atmospheric conditions. For instance, the FeBr₃-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aldehydes yields 3-aroyl products in the presence of air (oxidative conditions), whereas under an inert argon atmosphere, 3,3’-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) are formed. rsc.org This highlights how reaction conditions can steer the outcome toward a specific product. The differential reactivity of aryl halides (I > Br) can also be exploited for chemoselective Sonogashira couplings in molecules containing multiple different halogens. wikipedia.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyridine Derivatives

Positional and Substituent Effects on Bioactivity Profiles

Impact of Halogenation (Bromine at C3)

The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a frequent site for functionalization, often via electrophilic substitution. tandfonline.comresearchgate.net Halogenation, particularly bromination, at this position serves as a versatile synthetic handle for introducing further chemical diversity and directly impacts biological activity. researchgate.netrsc.org

A facile and regioselective method for the C-H bromination of imidazo[1,2-a]pyridines uses sodium bromite (B1237846) as the halogen source, efficiently yielding 3-bromo-imidazo[1,2-a]pyridines. rsc.org These brominated intermediates are valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex π-systems. rsc.org

From a biological standpoint, the introduction of a bromine atom can significantly enhance potency. For instance, in a series of ligands designed for detecting beta-amyloid (Aβ) plaques, the bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine exhibited a high binding affinity (Ki = 10 nM), comparable to the parent iodinated compound. nih.gov Similarly, studies on imidazo[1,2-a]pyridines with substituents on the pyridine (B92270) ring have shown that chloro and bromo groups can be well-tolerated, leading to products with moderate to excellent yields in various synthetic transformations. mdpi.com

Influence of Phenyl Substitution at C8

The C8 position of the imidazo[1,2-a]pyridine scaffold is another key site for modification that can dictate the compound's biological target and efficacy. While specific SAR studies on 8-phenyl substitution are not extensively detailed in the provided literature, research on related 8-substituted analogs provides valuable insights.

For example, a series of imidazo[1,2-a]pyridine-8-carboxamides was identified as a novel class of antimycobacterial agents. nih.gov This indicates that substitution at the C8 position is crucial for this specific activity. The introduction of a phenyl group at C8, as in 3-Bromo-8-phenylimidazo[1,2-a]pyridine, would introduce significant steric bulk and lipophilicity compared to a carboxamide. This phenyl ring could engage in favorable π-stacking interactions within a protein's binding pocket, potentially leading to novel or enhanced biological activities. The specific orientation and electronic nature of the phenyl group would be critical in determining the nature and strength of these interactions.

Effects of Other Substituents on the Imidazo[1,2-a]pyridine Scaffold

A wide array of substituents at other positions on the imidazo[1,2-a]pyridine core has been explored to optimize activity against various diseases.

Antitubercular Activity: SAR studies on antitubercular agents have shown that modifications at the C2, C3, and C6 positions are critical. nih.govrsc.org For example, replacing the amide side chain of the potent antitubercular agent Q203 with different substituted aryl or heteroaryl rings at the C-3 position led to new potent analogs. nih.gov Another study identified that a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring resulted in significantly improved potency against M. tuberculosis. rsc.org

Anticancer Activity: For STAT3 inhibitors, systematic structural optimization led to a bioactive inhibitor with significant effects on gastric cancer cells. nih.gov In another study, a series of curcumin-conjugated imidazo[1,2-a]pyridines demonstrated potent tubulin polymerization inhibitory activity. nih.govrsc.org For selective COX-2 inhibitors, possessing a p-methylsulfonyl phenyl group at C-2 and a Mannich base at C-3 resulted in high potency and selectivity. researchgate.net

Wnt/β-catenin Signaling Inhibition: Certain imidazo[1,2-a]pyridine derivatives were found to inhibit the Wnt/β-catenin signaling pathway, which is crucial in some cancers. The most active compounds in a zebrafish model showed activity comparable to a reference inhibitor. nih.gov

Antipsychotic Activity: Based on the structure of zolpidem, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential antipsychotic agents, showing high affinity for GABA-A receptors. nih.gov

The following table summarizes the observed effects of various substituents on the bioactivity of the imidazo[1,2-a]pyridine scaffold.

PositionSubstituentBiological Target/ActivityResearch Finding
C2 p-Methylsulfonyl phenylCOX-2 InhibitionKey for high potency and selectivity. researchgate.net
C2, C6 2-Ethyl, 6-ChloroAntitubercular (Mtb)Significantly improved potency against extracellular and intracellular Mtb. rsc.org
C3 Substituted aryl/heteroarylAntitubercular (Mtb)Replacement of amide side chain led to potent new analogs. nih.gov
C3 MorpholinomethylCOX-2 InhibitionIntroduction of Mannich base at C-3 contributes to high selectivity. researchgate.net
C8 CarboxamideAntitubercular (Mtb)Generated a novel lead series of antimycobacterial agents. nih.gov
Various Curcumin conjugateAnticancerPotent tubulin polymerization inhibitors. nih.govrsc.org
Various FluorinationAntipsychotic (GABA-A)Led to derivatives with high affinity and metabolic stability. nih.gov

Conformational Aspects and Their Role in Molecular Recognition

The three-dimensional structure (conformation) of imidazo[1,2-a]pyridine derivatives is fundamental to how they bind to their biological targets. Computational methods such as molecular docking and Density Functional Theory (DFT) are invaluable tools for understanding these interactions. acs.orgnih.gov

DFT calculations provide insights into the structural and dynamic properties of these molecules, helping to predict binding modes and ligand-protein interactions. nih.gov For example, the geometry of imidazo[1,2-a]pyridine derivatives can be optimized using molecular mechanics and Hamiltonian approximation methods before docking simulations to ensure a more accurate prediction of the binding conformation. acs.org These studies help elucidate how specific substituents influence the molecule's shape and electronic distribution, thereby affecting its ability to be recognized by and bind to a biological receptor.

Development of Analogs through Structural Modifications and Scaffold Diversity

The development of new drugs based on the imidazo[1,2-a]pyridine core involves extensive structural modification and, in some cases, "scaffold hopping"—the replacement of the core structure with a different one that maintains similar biological activity. nih.govrsc.org

Systematic structural optimization is a common strategy. In the development of STAT3 inhibitors for gastric cancer, a series of novel compounds were designed and synthesized to improve metabolic stability, ultimately leading to a potent inhibitor with in vivo efficacy. nih.gov

Scaffold hopping has been successfully employed in the search for new antituberculosis agents. To overcome challenges like high lipophilicity associated with the imidazo[1,2-a]pyridine ring, researchers have replaced it with other bicyclic scaffolds, such as pyrazolo[1,5-a]pyridines. nih.gov This strategy led to the identification of new lead compounds targeting the same QcrB complex as the original imidazo[1,2-a]pyridine series. nih.gov

Efficient synthetic methodologies are crucial for generating diverse libraries of analogs for screening. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a powerful, environmentally benign method for producing a wide range of imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and isocyanides. beilstein-journals.org This approach allows for broad substrate scope, enabling the synthesis of diverse structures for biological evaluation. beilstein-journals.org

Ligand Efficiency and Physicochemical Property Optimization in Molecular Design

In modern drug discovery, achieving high potency is not enough; a successful drug candidate must also possess a favorable profile of physicochemical properties, often summarized by ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. Key parameters include ligand efficiency, molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA).

The development of antitubercular imidazo[1,2-a]pyridines highlights the importance of this optimization. While early compounds showed high potency, they often suffered from poor physicochemical properties, such as high lipophilicity and low aqueous solubility, which can lead to suboptimal plasma exposure. nih.govrsc.org Consequently, lead optimization efforts focus on balancing potency with drug-like properties, establishing a robust structure-property relationship (SPR) through metabolic studies in human and mouse liver microsomes. rsc.org

Computational tools are widely used to predict these properties early in the discovery process. For a series of synthesized imidazo[1,2-a]pyridine derivatives, analysis based on Lipinski's Rule of Five—a set of guidelines for evaluating drug-likeness—showed that the compounds had zero violations, suggesting favorable oral bioavailability. acs.org

The table below shows predicted physicochemical properties for a selection of imidazo[1,2-a]pyridine derivatives, illustrating the range of values considered during optimization.

CompoundMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond AcceptorsHydrogen Bond Donors
Compound 4a acs.org427.494.4569.9651
Compound 4d acs.org457.514.5479.1961
Compound 4h acs.org461.934.8269.9651
Compound 4k acs.org506.385.2469.9651
Compound 4n acs.org431.524.1979.1961

Data from reference acs.org, based on computational predictions.

This careful tuning of physicochemical properties alongside biological potency is a critical principle in the molecular design of new drugs based on the this compound scaffold and its analogs.

Molecular Targets and Mechanistic Investigations of Imidazo 1,2 a Pyridine Compounds

Enzyme Inhibition Studies

There is no available scientific literature detailing enzyme inhibition studies for 3-Bromo-8-phenylimidazo[1,2-a]pyridine.

PI3K/Akt Pathway Modulation

No studies were found that investigate the modulatory effects of this compound on the PI3K/Akt signaling pathway. While other derivatives of imidazo[1,2-a]pyridine (B132010) have been assessed as PI3Kα inhibitors, this specific compound has not been a subject of such research.

Tubulin Polymerization Inhibition

There are no published research articles that describe the effects of this compound on tubulin polymerization. Studies on other imidazo[1,2-a]pyridine analogues as tubulin polymerization inhibitors exist, but data for the specified compound is absent.

IGF-1R and c-Met Signaling Pathway Modulation

No research has been published on the modulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) or the c-Met signaling pathways by this compound.

Aldehyde Dehydrogenase (ALDH) Inhibition

Investigations into Aldehyde Dehydrogenase (ALDH) inhibition have been conducted for certain 8-substituted imidazo[1,2-a]pyridine derivatives. However, there is no specific data available for this compound.

Nek2 Kinase Inhibition

The potential for this compound to act as an inhibitor of NIMA-related kinase 2 (Nek2) has not been explored in any available scientific studies.

Mycobacterial ATP Synthase and Glutamine Synthetase (MtGS) Inhibition

The search for novel antituberculosis agents has identified key mycobacterial enzymes as promising targets. Among these, ATP synthase and glutamine synthetase are crucial for the survival and growth of Mycobacterium tuberculosis (Mtb). rsc.org

Adenosine triphosphate (ATP) synthase has been validated as a significant target for anti-tuberculosis drugs, notably with the approval of bedaquiline. nih.gov Following this, various compound series have been investigated for their ability to inhibit this enzyme. Imidazo[1,2-a]pyridine ethers (IPEs) have emerged as a potent class of mycobacterial ATP synthesis inhibitors. rsc.orgnih.gov High-throughput screening of compound libraries led to the identification of IPEs that demonstrated nanomolar potencies in ATP synthesis inhibition assays. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are critical for their biological activity. rsc.org While specific data for this compound is not available, the known importance of the phenyl group suggests that the 8-phenyl substitution could be a key determinant of activity. Further research has also identified imidazo[1,2-a]pyridine-3-carboxamides as potent anti-TB agents, with some derivatives showing nanomolar activity against replicating M. tuberculosis. acs.org These compounds are proposed to target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, which is involved in ATP homeostasis. nih.govsigmaaldrich.com

Glutamine synthetase is another vital enzyme for M. tuberculosis, playing a key role in nitrogen metabolism. 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel and drug-like class of MtGS inhibitors. rsc.orgnih.gov A series of these compounds were synthesized and evaluated, with some exhibiting potent inhibitory activity. For instance, compound 4n from a synthesized series was found to be a highly potent inhibitor with an IC50 of 0.38 µM, significantly more potent than known inhibitors like L-methionine-SR-sulfoximine. nih.gov Molecular docking studies of active compounds, such as a derivative with an MtGS IC50 of 1.6 µM, have shown a good fit within the ATP-binding site of the enzyme, confirming the target. rsc.org The substitution pattern on both the pyridine (B92270) and phenyl rings of the imidazo[1,2-a]pyridine scaffold was found to be crucial for the inhibitory activity. nih.gov

Table 1: Imidazo[1,2-a]pyridine Derivatives as Mycobacterial Enzyme Inhibitors

Compound Class Target Enzyme Key Findings Reference(s)
Imidazo[1,2-a]pyridine Ethers (IPEs) Mycobacterial ATP Synthase Nanomolar potency; Phenyl ring is essential for activity. rsc.orgnih.gov
Imidazo[1,2-a]pyridine-3-carboxamides QcrB (involved in ATP homeostasis) Nanomolar MIC values against M. tuberculosis. acs.orgnih.gov

Receptor Binding and Modulation (e.g., GABAA receptor)

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many clinically used drugs. nih.gov Imidazo[1,2-a]pyridine derivatives are well-known for their interaction with GABAA receptors, with some acting as selective positive allosteric modulators (PAMs). nih.govnih.gov

A study involving 3D-quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and pharmacophore modeling was conducted on a series of 33 imidazo[1,2-a]pyridine derivatives acting as α1-containing GABAA receptor PAMs. nih.gov The results of this study highlighted the importance of hydrogen bonds, π-π stacking, and hydrophobic interactions in the binding of these ligands to the GABAA receptor binding pocket. nih.govnih.gov The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence the binding affinity and selectivity. For instance, substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor. While no specific binding data for this compound is available, the presence of an 8-phenyl group would be expected to play a significant role in the hydrophobic and π-π stacking interactions within the binding site. The bromine atom at the 3-position would also influence the electronic distribution and could potentially be involved in halogen bonding or other interactions.

Interactions with Nucleic Acids (e.g., DNA damage, Mutagenesis)

The interaction of small molecules with nucleic acids can lead to DNA damage and mutagenesis, a mechanism of action for some anticancer agents. While direct evidence for this compound is lacking, studies on related structures suggest that the imidazo[1,2-a]pyridine scaffold can be a platform for developing DNA-interacting agents.

Modifications to the structure of imidazo[1,2-a]pyridines can lead to compounds that cause DNA damage. nih.gov For example, a recent study reported that selenylated imidazo[1,2-a]pyridines inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov Furthermore, metal complexes incorporating imidazole-derived ligands have been shown to interact with and cleave DNA. rsc.org For instance, copper(II) and zinc(II) complexes with an imidazole (B134444) terpyridine ligand have demonstrated coordinate and intercalative binding to DNA, respectively, and can induce DNA cleavage through oxidative or hydrolytic pathways. rsc.org These findings suggest that the nitrogen atoms in the imidazo[1,2-a]pyridine ring system could potentially coordinate with metal ions or participate in other interactions that facilitate DNA binding.

Organelle-Specific Targeting (e.g., Mitochondrial Disruption)

Mitochondria are crucial organelles that regulate cellular energy production and apoptosis. Targeting mitochondria is a promising strategy in cancer therapy. Several studies have indicated that imidazo[1,2-a]pyridine derivatives can induce mitochondrial dysfunction.

Copper-imidazo[1,2-a]pyridine complexes have been shown to cause a loss of mitochondrial membrane potential in HT-29 colorectal cancer cells, indicating a disruption of mitochondrial function. researchgate.net This loss of membrane potential is a key event in the intrinsic pathway of apoptosis. researchgate.net Furthermore, these complexes were found to activate caspase-9, a downstream effector of mitochondrial-mediated apoptosis. researchgate.net Another study reported that a novel imidazo[1,2-a]pyridine compound, La23, induces apoptosis in HeLa cells through the p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net Treatment with this compound led to an increased expression of the pro-apoptotic protein Bax and the release of cytochrome c, further supporting the involvement of mitochondria in its mechanism of action. researchgate.net

Table 2: Mitochondrial Effects of Imidazo[1,2-a]pyridine Derivatives

Compound Type Cell Line Effect Reference(s)
Copper-imidazo[1,2-a]pyridines HT-29 Loss of mitochondrial membrane potential, Caspase-9 activation. researchgate.net

Intracellular Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various intracellular signaling pathways that are often dysregulated in diseases like cancer. These pathways play critical roles in cell proliferation, survival, and inflammation.

One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA, exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov MIA was found to suppress the DNA-binding activity of NF-κB and reduce the phosphorylation of STAT3. nih.gov Another investigation revealed that certain imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. nih.gov For example, a novel imidazo[1,2-a]pyridine compound inhibited the proliferation of melanoma and cervical cancer cells by inducing G2/M cell cycle arrest and apoptosis, which was associated with reduced levels of phospho-Akt and phospho-mTOR. nih.gov Additionally, selenylated imidazo[1,2-a]pyridines are known to be potent PI3K/mTOR inhibitors. nih.gov These findings indicate that the imidazo[1,2-a]pyridine scaffold can be functionalized to target specific kinases and transcription factors within these critical signaling cascades.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Bromo-8-phenylimidazo[1,2-a]pyridine , a full suite of NMR experiments would be required.

The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core and the 8-phenyl substituent. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) would reveal the electronic environment and spatial relationships of the protons. For example, protons on the pyridine (B92270) ring (H-5, H-6, H-7) would appear as doublets or triplets, with coupling constants characteristic of ortho and meta relationships. mdpi.com The absence of a signal for a proton at the C-3 position would confirm the bromine substitution at that site.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in This compound would produce a distinct signal. The chemical shift of the C-3 carbon would be significantly influenced by the attached bromine atom. The signals for the carbons of the fused rings and the pendant phenyl group would appear in the aromatic region of the spectrum (typically δ 100-150 ppm). tci-thaijo.orgrsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (e.g., H-5, H-6, and H-7 on the pyridine ring).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound. For This compound (C₁₃H₉BrN₂), high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be expected to show a molecular ion peak ([M+H]⁺). mdpi.commdpi.com A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (e.g., M⁺ and M+2). rsc.org Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could provide further structural confirmation. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹. royalsocietypublishing.org

C=C and C=N stretching: Within the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic rings. mdpi.com

C-Br stretching: Usually found in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-conjugated system of the imidazo[1,2-a]pyridine core gives rise to characteristic absorption bands, typically in the UV region. ijrpr.com The absorption spectrum would likely show multiple bands corresponding to π → π* transitions. ijrpr.comnih.gov Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, emitting light in the blue-violet region of the spectrum upon UV excitation. ijrpr.comnih.gov The position of the phenyl group at C-8 and the bromo group at C-3 would influence the specific wavelengths of maximum absorption (λmax) and emission.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported. However, the crystallographic analysis of closely related imidazo[1,2-a]pyridine derivatives offers significant insights into the likely structural features of this compound. For instance, the analysis of derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) reveals a generally planar fused ring system.

In a related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the imidazopyrazine system is essentially planar, with the bromopyridyl substituent twisted at a dihedral angle of 16.2(2)° relative to this plane. This suggests that the phenyl group at the 8-position and the bromo substituent at the 3-position of this compound would also exhibit specific spatial orientations relative to the core imidazo[1,2-a]pyridine scaffold.

Should crystals of sufficient quality be obtained for this compound, the expected crystallographic data would be presented in a format similar to the following illustrative table, which is based on a representative imidazo[1,2-a]pyridine analogue.

ParameterIllustrative Value (Analogue Data)
Crystal systemMonoclinic
Space groupP21/c
a (Å)~15.9
b (Å)~14.8
c (Å)~7.7
β (°)~90.6
Volume (ų)~1813
Z4
Calculated density (Mg m⁻³)~1.41

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reactions and check the purity of fractions from column chromatography. For the synthesis of imidazo[1,2-a]pyridine derivatives, TLC is often performed on silica (B1680970) gel plates (e.g., GF254). Visualization can be achieved under UV light (at 254 or 365 nm), which would reveal the UV-active this compound. The retention factor (Rf) value is dependent on the solvent system used, which is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC provide quantitative information about the purity of a sample. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. For a compound like this compound, a reverse-phase HPLC method would likely be employed.

While specific HPLC/UPLC parameters for this compound are not detailed in the available literature, a typical method would involve a gradient elution. This would start with a higher proportion of a weak solvent (like water, often with a modifier like formic acid or trifluoroacetic acid) and gradually increase the proportion of a strong solvent (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique is used to confirm the molecular weight of the synthesized compound and to identify any impurities. In the context of this compound, LC-MS would be used to verify the presence of the target compound by detecting its corresponding molecular ion peak.

An illustrative table of potential chromatographic conditions for the analysis of an imidazo[1,2-a]pyridine derivative is provided below.

TechniqueParameterIllustrative Condition (Analogue Data)
TLCStationary PhaseSilica Gel GF254
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
DetectionUV light (254 nm)
HPLC/UPLCColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
ElutionGradient
DetectionUV at ~254 nm
LC-MSIonization ModeElectrospray Ionization (ESI), Positive
Mass DetectionScan for m/z corresponding to [M+H]+

Computational Chemistry and Theoretical Studies on 3 Bromo 8 Phenylimidazo 1,2 a Pyridine Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are theoretical methods used to compute the structure and properties of molecules. Among the most widely used techniques is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to determine its properties. DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

While no specific DFT studies have been published for 3-Bromo-8-phenylimidazo[1,2-a]pyridine, research on related structures, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, has utilized DFT calculations (specifically with the B3LYP/6-311++G(d,p) level of theory) to analyze their crystal structure, molecular conformation, and intermolecular interactions.

Electronic structure analysis focuses on the arrangement of electrons in a molecule's orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more chemically reactive and can be more easily excited.

No specific HOMO-LUMO energy gap calculations for this compound are available. However, for the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , DFT calculations have determined the HOMO-LUMO gap to be 4.343 eV. This value, along with other quantum chemical parameters derived from the frontier orbitals, provides insight into the molecule's kinetic stability and chemical reactivity.

Below is a table of quantum chemical parameters calculated for the related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, which illustrates the type of data obtained from such an analysis.

Quantum Chemical ParameterSymbol & FormulaCalculated Value (eV)
HOMO EnergyEH-6.234
LUMO EnergyEL-1.891
HOMO-LUMO Energy GapEg1 = (EH - EL)4.343
Global Hardnessη = (EL - EH) / 22.172
Global SoftnessS = 1 / (2η)0.230
Chemical Potentialμ = (EL + EH) / 2-4.062
Electronegativityχ = -μ4.062
Electrophilicity Indexω = μ2 / (2η)3.799

A Molecular Electrostatic Potential (MEP) surface is a visualization that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored regions indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).

Specific MEP analysis for this compound has not been reported. Such studies are typically performed as part of a comprehensive DFT analysis, which can recognize the chemically active sites of a molecule that are responsible for its reactivity.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, calculate activation energies, and analyze the structure of transition states. This provides a deep understanding of how a chemical transformation occurs.

While no reaction mechanism predictions have been performed for this compound, studies on related imidazo[1,2-a]pyridines have proposed various pathways. For example, the C3-alkylation of 2-phenyl imidazo[1,2-a]pyridines is proposed to proceed via an aza-Friedel–Crafts reaction, where an iminium ion intermediate is attacked by the C3 position of the imidazo[1,2-a]pyridine (B132010) core. Other studies suggest that reactions can proceed via radical pathways, particularly in electrochemical syntheses.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a cornerstone of computer-aided drug design, used to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.

There are no published molecular docking studies featuring this compound. However, the broader imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry. For example, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have been docked into the active site of the enzyme pantothenate synthetase from Mycobacterium tuberculosis to investigate their potential as antimycobacterial agents. Another study performed docking of imidazo[4,5-b]pyridine derivatives against lumazine (B192210) synthase, also a target for antimicrobial drug design. These studies help rationalize structure-activity relationships and guide the synthesis of more potent inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. By simulating the movements and interactions of atoms and molecules, MD can be used to assess the stability of a ligand-receptor complex, analyze conformational changes, and calculate more accurate binding free energies (e.g., using MM-GBSA methods).

No MD simulation studies have been conducted specifically on this compound. As an example of its application in the field, MD simulations were performed on a complex of pantothenate synthase with an imidazo[1,2-a]pyridine-3-carboxamide analogue to confirm the stability of the docked pose and interactions over a simulation time of 1.2 nanoseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model translates molecular properties (descriptors) into a predictive equation for activity. These models are highly valuable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

No QSAR models have been developed for a series of compounds that includes this compound. In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues, a 3D-QSAR model was generated to understand the structural requirements for antimycobacterial activity. Such a model can be used to guide the future design of novel, potent derivatives.

In Silico ADMET Prediction (Focus on theoretical chemical properties relevant to biological interaction)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in the early phase of drug development. For the this compound scaffold, computational tools are employed to estimate its drug-likeness and pharmacokinetic properties. These predictions are based on the molecule's structural features and physicochemical parameters.

Detailed research findings on analogous imidazo[1,2-a]pyridine systems have demonstrated the utility of these predictive models. nih.govnih.govamazonaws.com For instance, studies on similar compounds often involve the calculation of various molecular descriptors to assess their potential for oral bioavailability and to flag any potential liabilities. nih.govresearchgate.net Software packages like Accelrys Discovery Studio or QikProp are frequently used for these analyses. researchgate.netacs.org

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five. This rule establishes that a molecule is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 Daltons.

A logP (octanol-water partition coefficient) value of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

For this compound, these parameters can be calculated to provide a first pass assessment of its drug-like properties. While specific experimental data for this exact compound is not widely published, we can infer the types of predictions made based on studies of similar imidazo[1,2-a]pyridine derivatives. These studies often show that the imidazo[1,2-a]pyridine core is a favorable scaffold for drug design, with many derivatives showing good predicted oral absorption and bioavailability. nih.govamazonaws.com

The following table illustrates the kind of data typically generated in an in silico ADMET study for a compound like this compound, based on general findings for this class of molecules.

Property Predicted Value Range for Imidazo[1,2-a]pyridine Analogs Significance
Molecular Weight250 - 450 g/mol Adherence to Lipinski's rules
logP2.0 - 4.5Membrane permeability and solubility
Hydrogen Bond Donors0 - 2Oral bioavailability
Hydrogen Bond Acceptors2 - 5Oral bioavailability
Human Oral AbsorptionGood to ExcellentPrediction of bioavailability after oral administration
Blood-Brain Barrier PenetrationVariable (Low to High)Potential for CNS activity or side effects
CYP2D6 InhibitionNon-inhibitor to moderate inhibitorPotential for drug-drug interactions
HepatotoxicityLow to Moderate riskPrediction of liver toxicity
CarcinogenicityGenerally predicted as non-carcinogenic in initial screensLong-term toxicity potential

This table presents typical predicted values for imidazo[1,2-a]pyridine derivatives based on published research and should be considered illustrative for this compound.

Further in silico toxicity predictions may include assessments for mutagenicity (Ames test), carcinogenicity, and developmental toxicity. nih.gov These computational models, while not replacing experimental testing, are crucial for prioritizing compounds and identifying potential issues early in the drug discovery pipeline.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound is essential to understand how it interacts with biological targets. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to determine the most stable conformations (local minima on the potential energy surface) and the energy barriers between them. nih.govnih.gov

For this compound, a key conformational feature is the rotational barrier around the single bond connecting the phenyl group at the 8-position to the imidazo[1,2-a]pyridine core. The orientation of this phenyl ring relative to the heterocyclic system can significantly influence the molecule's shape and its ability to fit into a binding pocket of a protein.

Conformational analysis and energy minimization studies on related phenyl-substituted imidazo[1,2-a]pyridines have shown that the planarity of the system is influenced by the nature and position of substituents. nih.gov Intramolecular interactions, such as hydrogen bonds or steric clashes, can dictate the preferred conformation. nih.govnih.gov For example, a potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the phenyl group and calculating the energy at each step. This allows for the identification of the most stable rotamers. nih.gov

The results of such an analysis for a hypothetical case of this compound are illustrated in the table below. The dihedral angle (θ) represents the torsion between the phenyl ring and the imidazo[1,2-a]pyridine plane.

Conformer Dihedral Angle (θ) of Phenyl Ring Relative Energy (kcal/mol) Stability
A~30-40°0.00Global Minimum
B~140-150°1.5 - 2.5Local Minimum
C0° or 180°> 5.0Transition State
D90°> 4.0Transition State

This table is a representative example based on conformational studies of similar substituted imidazo[1,2-a]pyridines and does not represent experimentally verified data for this compound.

These computational studies reveal that a non-planar conformation, where the phenyl ring is twisted relative to the imidazo[1,2-a]pyridine core, is often the most energetically favorable due to the balance of steric hindrance and electronic effects. The energy minimization calculations, often performed using DFT with a suitable basis set like 6-31G**, provide the optimized geometries and relative energies of these conformers. amazonaws.com The most stable conformer is considered the most likely to be biologically active, and its structure is used for subsequent molecular docking and virtual screening studies.

Perspectives and Future Directions in Imidazo 1,2 a Pyridine Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods like the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org While effective, these methods often necessitate harsh reaction conditions, the use of toxic solvents, and sometimes result in modest yields. bio-conferences.orgrsc.org The future of synthesizing compounds like 3-Bromo-8-phenylimidazo[1,2-a]pyridine lies in the adoption of greener and more sustainable methodologies.

Recent advancements have focused on microwave-assisted synthesis, which significantly reduces reaction times and improves yields. bio-conferences.org For instance, a catalyst-free annulation reaction of 2-aminopyridines and α-bromoketones in a water-isopropanol mixture under microwave irradiation has been developed, offering an environmentally benign alternative. acs.org Another promising approach is the use of ultrasound in conjunction with a KI/tert-butyl hydroperoxide catalytic system in water, which allows for the C-H functionalization of ketones and subsequent cyclization under ambient conditions. thieme-connect.com

Furthermore, multicomponent reactions (MCRs) are gaining traction for their high atom economy and operational simplicity. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, provides a greener pathway to 3-amino-imidazo[1,2-a]pyridines, which can be further modified. mdpi.com The development of one-pot syntheses, such as the copper-catalyzed three-component reaction of a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, also represents a significant step towards sustainability. bio-conferences.org

The table below summarizes some modern sustainable synthetic approaches that could be adapted for the synthesis of This compound .

Synthetic Strategy Key Features Potential Application for this compound
Microwave-Assisted SynthesisRapid, efficient, reduced solvent usage. bio-conferences.orgReaction of 2-amino-3-phenylpyridine with a suitable brominating agent and an α-haloketone under microwave irradiation.
Ultrasound-Mediated SynthesisUse of water as a green solvent, metal-free, ambient conditions. thieme-connect.comSonication of 2-amino-3-phenylpyridine and a bromo-acetyl derivative in an aqueous medium.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, diversity of products. mdpi.comA one-pot reaction involving 2-amino-3-phenylpyridine, an aldehyde, and an isocyanide, followed by bromination.
Copper-Catalyzed A³-CouplingUse of a less toxic metal catalyst, aqueous micellar media. acs.orgDomino reaction of 2-amino-3-phenylpyridine, an aldehyde, and an alkyne in the presence of a copper catalyst, followed by bromination.

Exploration of Underexplored Reactivity Pathways

The functionalization of the imidazo[1,2-a]pyridine (B132010) core has been a major focus of research, with a particular emphasis on the C3 position due to its electron-rich nature. researchgate.net Direct C-H functionalization has emerged as a powerful tool for introducing various substituents onto the scaffold, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org However, the reactivity of other positions on the ring system remains relatively underexplored.

For This compound , the presence of the bromo and phenyl groups at the C3 and C8 positions, respectively, opens up avenues for further diversification. The bromine atom at the C3 position can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents.

Future research should also focus on the selective C-H functionalization of the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold. While C3 functionalization is well-established, methods for the selective functionalization of C5, C6, and C7 are less common but are being developed. rsc.org The presence of the phenyl group at the C8 position in our target molecule could influence the regioselectivity of these reactions.

Radical reactions also present a promising and underexplored pathway for the functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions, which can be initiated by transition metals, photoredox catalysts, or metal-free oxidants, can lead to the formation of novel C-C and C-heteroatom bonds. rsc.org The application of such radical reactions to This compound could yield a diverse library of new compounds with potentially interesting biological or material properties.

Rational Design of Next-Generation Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including Zolpidem and Alpidem. researchgate.net The rational design of new derivatives is a major driving force in the field, with the goal of developing next-generation therapeutic agents with improved efficacy and safety profiles. nih.gov

Structure-activity relationship (SAR) studies are crucial for the rational design of new drugs. For imidazo[1,2-a]pyridines, SAR studies have been instrumental in the development of inhibitors for various biological targets, including autotaxin, PI3K/mTOR, and β-amyloid plaques. acs.orgacs.orgnih.gov For This compound , a systematic exploration of the substituents at the C3 and C8 positions, as well as other positions on the scaffold, would be necessary to establish clear SARs for a given biological target.

The concept of "scaffold hopping," where the core structure of a known inhibitor is replaced with a different scaffold while retaining key binding interactions, is a powerful strategy for discovering novel drug candidates. rsc.org The imidazo[1,2-a]pyridine scaffold itself has been successfully used as a replacement for other heterocyclic systems in the development of covalent inhibitors. rsc.org

Future design strategies will likely involve the creation of hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other pharmacophores to create dual-acting or multi-target drugs. For example, linking the imidazo[1,2-a]pyridine core to a 1,2,3-triazole moiety has been explored to create bis-heterocyclic compounds with potential applications in drug discovery. mdpi.com

Advanced Computational Methodologies for Prediction and Discovery

In recent years, computational methods have become an indispensable tool in drug discovery and materials science. For the imidazo[1,2-a]pyridine scaffold, in silico studies have been employed to predict biological activity, understand binding modes, and design novel compounds. researchgate.netbenthamdirect.com

Molecular docking and dynamics simulations are used to predict how a molecule will bind to a biological target and to assess the stability of the resulting complex. nih.gov These techniques can be used to screen virtual libraries of imidazo[1,2-a]pyridine derivatives, such as those based on the This compound scaffold, to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (3D-QSAR) modeling is another powerful computational tool that can be used to correlate the structural features of a series of compounds with their biological activity. researchgate.net A statistically significant 3D-QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. benthamdirect.com

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, which can be correlated with their reactivity and biological activity. acs.orgnih.gov For This compound , DFT studies could help in understanding its reactivity and in designing derivatives with tailored electronic properties.

The integration of these advanced computational methodologies into the research and development of imidazo[1,2-a]pyridines will undoubtedly accelerate the discovery of new drug candidates and functional materials based on this versatile scaffold.

Q & A

Q. How do substituent positions (e.g., 3-bromo vs. 8-phenyl) affect anticancer activity and selectivity?

  • Methodological Answer : Substituents at the 3-position (e.g., bromine) enhance steric and electronic interactions with cancer cell membranes, improving binding affinity. For example, 3-bromo derivatives with para-substituted phenyl groups show 2× higher activity than ortho-substituted analogs due to reduced steric hindrance . In contrast, 8-phenyl groups improve lipophilicity, aiding membrane permeability .

Q. What strategies resolve synthetic challenges like regioselectivity in halogenation or purification of polyhalogenated byproducts?

  • Methodological Answer : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively separates brominated isomers. Catalytic iodine in one-pot reactions improves regioselectivity for 3-bromo substitution, minimizing side products . For challenging purifications, recrystallization in ethanol at low temperatures enhances yield .

Q. How can structural modifications optimize selectivity for peripheral benzodiazepine receptors (PBR) over central receptors (CBR)?

  • Methodological Answer : Introducing lipophilic groups (e.g., chlorine at the para position of the 8-phenyl ring) enhances PBR affinity (Kᵢ < 10 nM) while reducing CBR cross-reactivity. In vivo studies confirm that such derivatives elevate neurosteroid levels (e.g., allopregnanolone) without sedation, indicating PBR-specific modulation .

Q. What mechanisms explain the differential cytotoxicity of this compound derivatives in cancer vs. normal cells?

  • Methodological Answer : Electrostatic interactions between the 3-bromo group and anionic cancer cell membranes drive selective uptake. Derivatives with electron-withdrawing groups (e.g., NO₂) induce apoptosis via mitochondrial pathways, while electron-donating groups (e.g., NH₂) disrupt kinase signaling . Normal cells are spared due to higher efflux pump activity .

Q. How do in vitro potency and in vivo efficacy correlate for anticancer derivatives, and what are key translational barriers?

  • Methodological Answer : While in vitro IC₅₀ values for compounds like 12b are promising (~11 µM), in vivo models require pharmacokinetic optimization. Poor aqueous solubility of brominated derivatives often limits bioavailability. Prodrug strategies (e.g., esterification) or nanoformulations are being explored to improve efficacy .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the activity of nitro-substituted derivatives?

  • Methodological Answer : Meta vs. para nitro placement causes stark activity differences. Para-nitro derivatives (e.g., 10a ) show enhanced anticancer activity due to improved π-π stacking with DNA, while meta-nitro analogs suffer from steric clashes with the imidazo ring . Contradictions in literature often arise from unoptimized substitution patterns.

Q. How can researchers reconcile discrepancies in SAR studies for imidazo[1,2-a]pyridine-based ligands?

  • Methodological Answer : Variations in assay conditions (e.g., cell lines, receptor isoforms) account for conflicting SAR data. Standardized protocols for binding assays (e.g., radioligand displacement) and structural validation (X-ray crystallography, as in ) are critical for cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.